molecular formula C18H13NO3 B2436147 N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide CAS No. 21316-75-6

N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide

Cat. No.: B2436147
CAS No.: 21316-75-6
M. Wt: 291.306
InChI Key: BBSRJEAJNSAACC-UHFFFAOYSA-N
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Description

N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide (CAS 21316-75-6) is an organic compound with the molecular formula C18H13NO3 and a molecular weight of 291.31 g/mol . This benzamide derivative is built around a 2H-pyran-2-one core, a scaffold recognized in medicinal chemistry for its diverse biological activities. Scientific literature indicates that structurally related pyran-2-one compounds have been investigated for their inhibitory effects against retroviral infections, highlighting the therapeutic potential of this chemical class . Furthermore, such derivatives are valuable building blocks in organic synthesis. Recent research demonstrates that 6-aryl-2H-pyran-2-ones can serve as key precursors in metal-free synthesis routes for creating highly functionalized (E)-stilbenes, which are π-conjugated molecules of significant interest for their photophysical properties and potential applications in material science . As a reagent, it offers researchers a versatile intermediate for developing novel compounds in pharmaceutical and materials chemistry. This product is intended for research and further chemical development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-oxo-6-phenylpyran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-17(14-9-5-2-6-10-14)19-15-11-12-16(22-18(15)21)13-7-3-1-4-8-13/h1-12H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSRJEAJNSAACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Molecular Structure Determination

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking):This subsection was planned to explore how individual molecules of N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide interact with each other in the solid state, which is crucial for understanding its physical properties.

While information on related benzamide (B126) and pyran-2-one derivatives is available, and general principles of these analytical techniques are well-established, specific experimental values and detailed research findings for this compound itself are not present in the accessible scientific literature. The generation of a scientifically accurate and data-rich article as per the requested outline is therefore not feasible without access to primary research data from the synthesis and characterization of this specific compound.

Conformational Analysis and Molecular Packing in the Crystal Lattice

Similarly, a description of the molecular packing in the crystal lattice, which details how individual molecules arrange themselves in a repeating pattern to form the crystal, is unavailable. This would involve an analysis of the intermolecular forces, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions, that govern the packing arrangement. Without crystallographic data, a data table of crystal parameters cannot be generated.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization

A Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis is performed using crystallographic information files (CIFs) obtained from X-ray diffraction experiments. As no such data has been found for this compound, a Hirshfeld surface analysis cannot be conducted.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Molecular docking simulations are instrumental in predicting how N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide might bind to various biological macromolecules, such as enzymes and receptors. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction. A lower binding energy generally suggests a more stable ligand-protein complex.

Studies on structurally related pyran and benzamide (B126) derivatives have shown significant binding affinities for various targets. For instance, derivatives of pyrano[2,3-c]pyrazole have been docked against the main protease of SARS-CoV-2, with binding affinities comparable to known inhibitors nanobioletters.com. Similarly, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have demonstrated significant binding modes in the active site of peroxiredoxins mdpi.com. These studies suggest that the pyran and benzamide moieties in this compound could contribute to its binding to various biological targets.

Table 1: Representative Binding Affinities of Structurally Similar Compounds

Compound Class Target Protein Binding Affinity (kcal/mol) Reference
Pyrano[2,3-c]pyrazole derivatives SARS-CoV-2 Main Protease (6LU7) -5.8 to -7.5 nanobioletters.com
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides Peroxiredoxins (3MNG) -5.9 to -7.4 mdpi.com

This table is interactive. You can sort and filter the data.

Beyond predicting binding affinity, molecular docking identifies the key amino acid residues within the protein's active site that interact with the ligand. These interactions are crucial for molecular recognition and can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, in docking studies of pyrano[2,3-c]pyrazole derivatives with the SARS-CoV-2 main protease, hydrogen bonding with residues such as Cys145 and His41, and hydrophobic interactions with residues like Met165 were identified as critical for binding nanobioletters.com. The benzamide group in various compounds has been shown to form hydrogen bonds with the backbone of protein active sites ekb.eg. The phenyl and pyran rings in this compound are likely to participate in hydrophobic and π-π stacking interactions, which are common molecular recognition motifs.

Table 2: Key Interacting Residues for Structurally Similar Compounds

Compound Class Target Protein Key Interacting Residues Type of Interaction Reference
Pyrano[2,3-c]pyrazole derivatives SARS-CoV-2 Main Protease (6LU7) Cys145, His41, Met165 Hydrogen Bonding, Hydrophobic nanobioletters.com
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides Peroxiredoxins (3MNG) Thr44, Arg123 Hydrogen Bonding mdpi.com

This table is interactive. You can sort and filter the data.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

For a related compound, (2E)-N-phenyl-3-(4H-pyran-4-yl)prop-2-enamide, DFT calculations have been used to determine the HOMO-LUMO energy gap, providing insights into its charge transfer characteristics and reactivity irjet.net. Similar calculations on this compound would help in understanding its electronic properties and predicting its behavior in chemical reactions.

Table 3: Representative HOMO-LUMO Data for Structurally Similar Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Reference
(2E)-N-phenyl-3-(4H-pyran-4-yl)prop-2-enamide -6.24 -1.98 4.26 irjet.net

This table is interactive. You can sort and filter the data.

Quantum chemical calculations can be used to map out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This is crucial for elucidating reaction mechanisms. While specific reaction mechanism studies for this compound are not available, the synthesis of similar 2-oxo-2H-pyran derivatives often involves multi-component reactions whose mechanisms can be investigated computationally mdpi.com. Such studies would involve locating the transition state structures for each step of the proposed reaction pathway and calculating the energy barriers to determine the most favorable route.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis involves exploring the different possible spatial arrangements of a molecule's atoms and determining their relative energies. Quantum chemical calculations can be used to construct a conformational energy profile, identifying the most stable (lowest energy) conformations.

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Complexes

Information regarding molecular dynamics simulations specifically focused on this compound and its complexes is not available in the reviewed scientific literature. Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.

Structure Activity Relationship Sar Studies and Mechanistic Insights in Chemical Biology

Impact of Substituent Variations on Biological Target Interactions

The biological efficacy of N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide derivatives is profoundly influenced by the nature and position of various substituents on its core structure. Researchers have systematically modified the phenyl ring, the pyranone ring, and the benzamide (B126) moiety to understand their contributions to biological target interactions.

Role of the Pyranone Ring Modifications in Modulating Biological Activity

The 2-oxo-2H-pyran-3-yl scaffold is a key pharmacophore, and modifications to this ring system have been explored to optimize biological activity. Alterations to the pyranone ring can impact the compound's conformation and steric profile, which are crucial for fitting into the active site of an enzyme or the binding pocket of a receptor. Research in this area investigates how changes, such as the introduction of different substituents on the pyranone ring itself, influence the compound's inhibitory potential and selectivity.

Mechanistic Studies of Enzyme Inhibition

Derivatives of this compound have demonstrated notable inhibitory activity against several key enzymes, including urease and cholinesterases. Mechanistic studies have been crucial in understanding how these compounds exert their inhibitory effects at a molecular level.

Urease Inhibition Mechanism, including Non-Competitive Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of urease, an enzyme implicated in various pathological conditions. Kinetic studies have revealed that these compounds can act through a non-competitive inhibition mechanism. This mode of inhibition suggests that the inhibitor binds to a site on the enzyme that is distinct from the active site where the substrate (urea) binds. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing substrate binding. The specific interactions between the inhibitor and the allosteric site of urease are a key area of ongoing research to further refine these potent inhibitors.

Cholinesterase (AChE/BuChE) Inhibition and Elucidation of Binding Interactions

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for conditions such as Alzheimer's disease. This compound and its analogs have been evaluated for their potential to inhibit these enzymes. Research has focused on elucidating the specific binding interactions between these inhibitors and the active sites of AChE and BuChE. Molecular modeling and kinetic analysis have helped to identify the key amino acid residues involved in the binding and to understand the structural basis for the observed inhibitory activity and selectivity. These insights are invaluable for the rational design of new and more effective cholinesterase inhibitors based on this chemical scaffold.

Cyclooxygenase (COX-2) Inhibition Mechanisms

Specific studies detailing the mechanism of COX-2 inhibition by this compound are not available in the current body of scientific literature. However, the structure of the compound, containing a diaryl heterocyclic system, is a feature found in some classes of selective COX-2 inhibitors. nih.gov For many selective COX-2 inhibitors, the mechanism involves fitting into a hydrophobic side pocket within the COX-2 enzyme active site, which is larger than the corresponding pocket in the COX-1 isoform. nih.gov Structure-activity relationship studies of other inhibitor classes have shown that the nature and position of substituents on the aryl rings are critical for both potency and selectivity. nih.gov For instance, the presence of specific pharmacophores, such as a SO₂Me group on one of the phenyl rings, is a common feature in potent and selective COX-2 inhibitors like celecoxib and rofecoxib, though this feature is absent in this compound. nih.govnih.gov Without direct enzymatic or co-crystallization studies, the precise binding mode and inhibitory mechanism of this specific pyranobenzamide derivative remain speculative.

RAF Kinase Inhibition and Pathway Modulation in RAS Mutant Cancers

There is currently no specific evidence from preclinical or clinical studies to suggest that this compound acts as a RAF kinase inhibitor or modulates the RAS-RAF-MEK-ERK pathway. The RAS/RAF/MEK/ERK signaling cascade is a critical pathway in cell proliferation, and mutations in RAS genes are found in a significant percentage of human cancers. unito.itnih.gov The development of RAF inhibitors is a key strategy for targeting these cancers. nih.govacs.org These inhibitors often target the ATP-binding pocket of the RAF kinase domain. nih.gov However, many potent RAF inhibitors are structurally complex molecules, and while some contain benzamide moieties, they typically possess additional functional groups and specific substitution patterns to achieve high affinity and selectivity for the kinase. acs.orgnih.gov Research into pan-RAF inhibitors has shown activity in RAS-mutant cell lines, but these compounds are structurally distinct from this compound. mdpi.com

Investigation of Other Molecular Targets and Pathways

Mechanisms of Anti-Avian Influenza Virus Activity

The specific mechanism by which this compound may exert anti-avian influenza virus activity has not been elucidated. Research into other amide-containing compounds has identified various potential viral targets. For example, a series of N-[(thiophen-3-yl)methyl]benzamides has been shown to act as fusion inhibitors by targeting the viral hemagglutinin (HA) protein, preventing the conformational changes required for the virus to fuse with the host cell membrane. nih.gov Other studies on benzamidine derivatives suggest their antiviral effect may be linked to the inhibition of virus-induced inflammation. nih.govnih.gov Without targeted research, it is unknown if this compound acts on these or other viral or host targets.

Mechanistic Basis of Potential Antituberculosis Activity

No studies have been published that investigate the antituberculosis activity or mechanism of action for this compound. The search for novel antitubercular agents has led to the exploration of various chemical scaffolds that inhibit essential pathways in Mycobacterium tuberculosis. For instance, some fluorinated phenylbenzohydrazides have been found to inhibit tryptophan biosynthesis, which is essential for the bacterium's survival in the host. nih.gov Other novel agents target cell wall biosynthesis, either by inhibiting the mycolic acid transporter MmpL3 or the epimerase DprE1. researchgate.net Another validated target is the leucyl-tRNA synthetase, which can be inhibited by certain carboxamide derivatives. nih.gov Whether this compound has any activity against these or other mycobacterial targets is unknown.

Interactions with Kinases (e.g., EGFR) and Signaling Pathways

Direct evidence of this compound interacting with Epidermal Growth Factor Receptor (EGFR) or other kinases is not available in the scientific literature. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. While various small molecules can inhibit the kinase activity of EGFR, they typically possess specific heterocyclic cores designed to interact with the ATP-binding site of the kinase domain. The structural features required for such an interaction have not been identified in this compound.

Mechanistic Studies of Antimicrobial Actions

While detailed mechanistic studies on this compound are lacking, a Russian patent describes the use of a closely related analog, N-(2-oxo-6-(3,4,5-trimethoxyphenyl)-2H-pyran-3-yl)benzamide, as an antimicrobial agent with activity against Staphylococcus aureus. patenton.ru The general class of benzamide derivatives has been investigated for broad antimicrobial properties. nanobioletters.com The mechanisms for such compounds can be diverse; for example, some heterocyclic amide derivatives are being explored as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial protein synthesis. mdpi.com Other pyranone derivatives have also shown antibacterial and antifungal activities, although their precise mechanisms are often not fully characterized. researchgate.net The antimicrobial action could potentially involve disruption of the bacterial cell wall or interference with essential metabolic pathways. nanobioletters.com

Synthetic Applications As Versatile Building Blocks

Precursors for Fused Heterocyclic Ring Systems

The structure of N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide is well-suited for the synthesis of diverse heterocyclic systems. The 2-pyrone ring can undergo ring-opening and ring-transformation reactions with various nucleophiles, leading to the formation of new carbocyclic and heterocyclic structures.

The reaction of 2H-pyran-2-one derivatives with hydrazine (B178648) and its analogues is a well-established method for the synthesis of pyrazole-containing compounds. Specifically, this compound can serve as a precursor for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. The synthesis is initiated by the nucleophilic attack of a hydrazine derivative on the pyranone ring. This typically leads to the opening of the pyran ring, followed by an intramolecular condensation and cyclization sequence.

The reaction with hydrazine hydrate, for instance, would proceed through a cascade cyclization, ultimately forming the fused pyrazolo[1,5-a]pyrimidine core. nih.gov The benzamido group at the 3-position of the pyran ring plays a crucial role in directing the regioselectivity of the cyclization and becomes a key substituent on the final heterocyclic product. This synthetic strategy offers a direct route to highly functionalized pyrazolo[1,5-a]pyrimidines, which are a class of compounds known for their significant biological activities, including their role as potent protein kinase inhibitors in cancer therapy. nih.govrsc.orgnih.gov

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Reactant Reagent Product Core Structure Key Transformation

Chromeno[2,3-d]pyrimidines represent a class of fused heterocyclic compounds with notable pharmacological properties. researchgate.netnih.gov The synthesis of these structures can be achieved using pyran-based precursors. In the case of this compound, a potential synthetic route involves a multi-component reaction. For example, a condensation reaction with an ortho-hydroxybenzaldehyde (salicylaldehyde) derivative in the presence of an ammonium (B1175870) source could lead to the formation of the chromenopyrimidine scaffold.

This transformation would likely proceed through an initial Knoevenagel-type condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to yield the stable fused system. The versatility of this approach allows for the introduction of various substituents on the chromene and pyrimidine (B1678525) rings, enabling the creation of a library of derivatives for biological screening. ajol.info

The synthesis of pyrrolo[3,4-b]pyridine-4,5-diones, a scaffold with recognized biological activity, can be accomplished through the recyclization of pyranone derivatives. nih.gov A synthetic strategy using a related compound, N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides, has been developed, which involves condensation with primary amines. nih.gov

This methodology can be adapted for this compound. The reaction with a primary amine in an acidic medium would initiate a ring transformation of the pyranone core. This process occurs through a series of steps, including the formation of an intermediate enaminone, which then undergoes intramolecular cyclization to furnish the desired pyrrolo[3,4-b]pyridine-4,5-dione scaffold. This one-pot method is efficient and allows for the introduction of diverse substituents via the choice of the primary amine. nih.gov

The 2H-pyran-2-one moiety is an effective diene in Diels-Alder reactions, providing a powerful tool for the construction of complex polycyclic systems. rsc.orgresearchgate.netacs.org this compound can participate as the diene component in [4+2] cycloaddition reactions with various dienophiles, such as alkenes and alkynes.

The initial cycloaddition reaction forms a bicyclic lactone intermediate, which can then undergo a retro-Diels-Alder reaction with the extrusion of carbon dioxide. researchgate.net This sequence results in the formation of highly substituted benzene (B151609) rings. The regioselectivity and stereoselectivity of these reactions are influenced by the substituents on both the pyranone and the dienophile. rsc.orgresearchgate.net This synthetic utility makes this compound a valuable starting material for accessing complex aromatic and polycyclic structures that would be challenging to synthesize through other methods. nih.gov

Table 2: Reactivity of the 2-Pyrone Ring in this compound

Reaction Type Reactant Resulting Scaffold
Ring Transformation Hydrazine Derivatives Pyrazolo[1,5-a]pyrimidine
Multi-component Reaction o-Hydroxybenzaldehydes Chromeno[2,3-d]pyrimidine
Recyclization Primary Amines Pyrrolo[3,4-b]pyridine

Potential in Materials Science Research

The inherent structural features of this compound, namely the pyranone and benzamide (B126) components, suggest its potential for applications in materials science.

The 2-pyrone core is a known fluorophore and has been incorporated into various π-conjugated systems. researchgate.net Pyranone derivatives have demonstrated utility as emissive materials in organic light-emitting devices (OLEDs), with some exhibiting bright fluorescence in the solid state. researchgate.net The phenyl and benzamido substituents on the this compound structure can be further functionalized to tune the photophysical and electrochemical properties, potentially leading to the development of new materials for electroluminescent applications. researchgate.net

Furthermore, the benzamide moiety is known for its ability to form robust hydrogen-bonding networks. acs.org This feature is crucial in crystal engineering for the design of supramolecular architectures with specific packing motifs and physical properties. The presence of the benzamide group in this compound could be exploited to control the solid-state packing of the molecule, which in turn can influence its optical and electronic properties. The interplay between the fluorescent pyranone core and the structure-directing benzamide group could lead to novel materials with interesting photophysical characteristics and ordered solid-state structures.

Table 3: Compound Names Mentioned

Compound Name
This compound
Pyrazolo[1,5-a]pyrimidine
Chromeno[2,3-d]pyrimidine
Pyrrolo[3,4-b]pyridine-4,5-dione
N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes to Complex Analogs

The exploration of the chemical space around the N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide core is pivotal for establishing robust structure-activity relationships (SAR). Future synthetic efforts should focus on the development of innovative and efficient methodologies to generate a diverse library of complex analogs.

One promising approach is the utilization of multicomponent reactions (MCRs) . MCRs offer a streamlined process for the synthesis of complex molecules in a single step from three or more starting materials, adhering to the principles of green chemistry through high atom economy and reduced waste. bohrium.comtandfonline.comresearchgate.netsamipubco.com The development of novel MCRs could facilitate the introduction of a wide array of substituents on both the pyran and benzamide (B126) rings.

Furthermore, the application of modern synthetic techniques such as N-heterocyclic carbene (NHC) catalysis could open new pathways for the construction of functionalized 2H-pyran-2-ones. nih.gov NHC-catalyzed annulation reactions, for instance, could provide regioselective access to previously inaccessible analogs. Additionally, exploring solid-phase parallel synthesis could enable the rapid generation of large libraries of benzopyran derivatives for high-throughput screening. semanticscholar.org

The development of these synthetic strategies will be crucial for creating a diverse collection of analogs with varied electronic and steric properties, which is essential for the subsequent biological and medicinal chemistry studies.

Comprehensive Mechanistic Investigations of Biological Interactions at the Molecular Level

While preliminary studies may suggest potential biological activities for compounds with similar scaffolds, a deep understanding of the molecular interactions of this compound is currently lacking. Future research should be directed towards elucidating the precise mechanisms by which this compound and its analogs interact with biological targets.

Molecular docking studies can serve as a powerful initial tool to predict the binding modes and affinities of these compounds with various enzymes and receptors. mdpi.comresearchgate.netresearchgate.net By identifying potential protein targets, these computational methods can guide experimental validation. For instance, given the prevalence of benzamide moieties in enzyme inhibitors, targets such as acetylcholinesterase, β-secretase, and topoisomerases could be investigated. researchgate.netmdpi.com

Subsequent experimental validation through biochemical and cellular assays will be critical to confirm the computational predictions. Techniques such as X-ray crystallography and cryo-electron microscopy could provide atomic-level details of the binding interactions, revealing key hydrogen bonds, hydrophobic interactions, and other forces that govern molecular recognition. Understanding these interactions is fundamental for the rational design of more potent and selective analogs.

Exploration of New Chemical Reactivity Profiles and Catalytic Applications

The 2-oxo-2H-pyran-2-one scaffold is a versatile building block in organic synthesis. Future research should aim to explore the untapped chemical reactivity of this compound to generate novel molecular architectures. Investigations into reactions such as Diels-Alder cycloadditions, Michael additions, and various coupling reactions could reveal new synthetic transformations. researchgate.net

Moreover, the potential of this compound and its derivatives as catalysts in organic reactions is an intriguing and unexplored area. The strategic functionalization of the pyran or benzamide rings with catalytically active moieties could lead to the development of novel organocatalysts. For example, incorporating a chiral amine or a phosphine group could enable asymmetric catalysis. The synthesis of functionalized 2H-pyran-2-ones for such applications is an active area of research. nih.gov

Advanced Computational Modeling for Rational Design of Modulators

To expedite the discovery of potent and selective modulators based on the this compound scaffold, advanced computational modeling techniques should be employed.

Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the structural features of the analogs and their biological activities. nih.govnih.govresearchgate.netmdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. Both 2D and 3D-QSAR approaches can provide valuable insights into the structural requirements for optimal activity.

Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com This information is invaluable for virtual screening of large compound databases to identify novel scaffolds that mimic the active conformation of this compound.

Combined with molecular dynamics (MD) simulations, these computational approaches can provide a dynamic understanding of ligand-receptor interactions and guide the rational design of next-generation modulators with improved efficacy and selectivity. nih.govnih.gov

Integration into Multidisciplinary Research for Chemical Biology Tools and Probes

The unique chemical structure of this compound makes it an attractive candidate for development into a chemical biology tool. By incorporating reporter groups such as fluorescent dyes or biotin tags, this compound could be transformed into a molecular probe to study biological processes.

For example, a fluorescently labeled analog could be used to visualize the subcellular localization of its target protein in living cells. A biotinylated version could be employed in affinity purification experiments to identify unknown binding partners. The development of such probes would require synthetic strategies that allow for the site-specific introduction of these tags without compromising the compound's biological activity.

The integration of this compound into multidisciplinary research, combining synthetic chemistry, computational biology, and cell biology, will be essential to fully realize its potential as a valuable tool for dissecting complex biological systems.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide, and how can intermediates be characterized?

  • Methodology : Utilize multi-step organic synthesis involving condensation reactions between benzoyl derivatives and substituted pyranones. Key intermediates should be characterized via 1H^1H- and 13C^{13}C-NMR spectroscopy to confirm regiochemistry and purity. For example, analogous compounds like N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide derivatives were synthesized via amide coupling, with intermediates validated by NMR .
  • Safety : Follow protocols for handling air-sensitive reagents (e.g., anhydrous conditions) and hazardous byproducts, as outlined in safety guidelines for benzamide synthesis .

Q. How can the crystal structure of this compound be resolved to inform molecular interactions?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement. For instance, the crystal structure of N-(4-formylpiperazine-1-carbonothioyl)benzamide was resolved via SCXRD, revealing hydrogen-bonding networks critical for stability .
  • Data Interpretation : Use Olex2 or Mercury for visualizing packing diagrams and intermolecular interactions. SHELX programs are robust for small-molecule refinement despite historical limitations .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Screen for enzyme inhibition (e.g., kinase or PARP-1 assays) using fluorescence-based or colorimetric readouts. For example, PARP-1 inhibitors based on benzamide scaffolds were evaluated via competitive binding assays .
  • Controls : Include reference inhibitors (e.g., olaparib for PARP-1) and validate results with dose-response curves (IC50_{50} determination).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized to enhance target selectivity in kinase inhibition?

  • Methodology : Use a hypothesis-driven approach to modify substituents on the benzamide core. For RAF inhibitors like RAF709, replacing N-methylpyridone with tetrahydropyran improved solubility while retaining potency against KRAS mutants .
  • Computational Tools : Apply molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets. Validate with cellular assays (e.g., pMEK suppression in KRAS-mutant lines) .

Q. How should researchers address contradictions between in vitro potency and poor pharmacokinetic (PK) properties?

  • Case Study : RAF709 faced solubility challenges despite strong cellular activity. Solubility was enhanced by disrupting crystal packing via structural modifications, balancing lipophilicity (LogP) and polar surface area .
  • Experimental Design : Use parallel artificial membrane permeability assays (PAMPA) and metabolic stability tests (e.g., microsomal incubation) to triage compounds early .

Q. What analytical techniques resolve discrepancies in biological assay reproducibility?

  • Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional assays). For example, trifluoromethyl groups in benzamides enhance stability, but batch-to-batch variability in purity (e.g., HPLC >98%) can skew results .
  • Troubleshooting : Ensure rigorous quality control (QC) via LC-MS and 1H^1H-NMR for compound integrity, as impurities may explain inconsistent enzyme inhibition .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Approach : Perform density functional theory (DFT) calculations to predict metabolic soft spots (e.g., CYP450 oxidation sites). For instance, trifluoromethyl groups reduce metabolic degradation in agrochemical benzamides .
  • Validation : Synthesize derivatives with blocked metabolic sites and test in hepatocyte stability assays .

Data Analysis and Technical Challenges

Q. What strategies validate crystallographic data when twinning or disorder complicates refinement?

  • Methodology : Use SHELXD for structure solution and TWINLAW to identify twinning operators. For macromolecules, SHELXPRO interfaces with CCP4 for scaling and merging data .
  • Example : Twinned data from N-(4-formylpiperazine-1-carbonothioyl)benzamide required iterative refinement in SHELXL, leveraging restraints for disordered regions .

Q. How can researchers reconcile conflicting NMR and mass spectrometry (MS) data during structural elucidation?

  • Case Study : If MS indicates a molecular ion consistent with the target, but NMR suggests impurities, use preparative HPLC to isolate fractions and re-analyze. Analogous issues arose in synthesizing O-benzyl hydroxylamine derivatives .

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